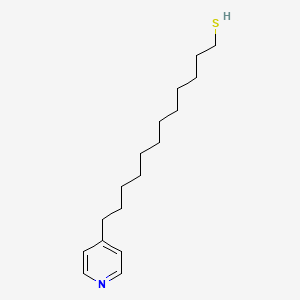
12-(Pyridin-4-YL)dodecane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(Pyridin-4-YL)dodecane-1-thiol is a chemical compound with the molecular formula C17H29NS and a molecular weight of 279.48 g/mol . It is characterized by a pyridine ring attached to a dodecane chain, which is terminated by a thiol group. This compound is known for its unique structural properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 12-(Pyridin-4-YL)dodecane-1-thiol may involve similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure high purity of the final product. Techniques such as distillation, recrystallization, and chromatography are commonly employed .
Chemical Reactions Analysis
Types of Reactions
12-(Pyridin-4-YL)dodecane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Coordination: The pyridine nitrogen can coordinate with metal ions, forming complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.
Coordination: Metal salts such as palladium(II) chloride.
Major Products
Oxidation: Disulfides.
Substitution: Halogenated or alkylated pyridine derivatives.
Coordination: Metal-pyridine complexes.
Scientific Research Applications
12-(Pyridin-4-YL)dodecane-1-thiol is utilized in various scientific research fields:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Employed in the study of protein-ligand interactions due to its ability to form stable complexes with metal ions.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 12-(Pyridin-4-YL)dodecane-1-thiol involves its ability to coordinate with metal ions through the pyridine nitrogen. This coordination can alter the electronic properties of the metal center, influencing its reactivity and stability. The thiol group can also participate in redox reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinedodecanethiol: Similar structure but with variations in the alkyl chain length.
4-Pyridylmethylthiol: Shorter alkyl chain, affecting its solubility and reactivity.
4-Pyridylpropylthiol: Different alkyl chain length, influencing its coordination behavior.
Uniqueness
12-(Pyridin-4-YL)dodecane-1-thiol stands out due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective in forming stable self-assembled monolayers and in coordination chemistry applications .
Properties
CAS No. |
185445-95-8 |
|---|---|
Molecular Formula |
C17H29NS |
Molecular Weight |
279.5 g/mol |
IUPAC Name |
12-pyridin-4-yldodecane-1-thiol |
InChI |
InChI=1S/C17H29NS/c19-16-10-8-6-4-2-1-3-5-7-9-11-17-12-14-18-15-13-17/h12-15,19H,1-11,16H2 |
InChI Key |
HSJGEYILFWYGKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCCCCCCCCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
![N-Cyclohexyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245313.png)
![N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14245321.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)-](/img/structure/B14245325.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]-](/img/structure/B14245330.png)
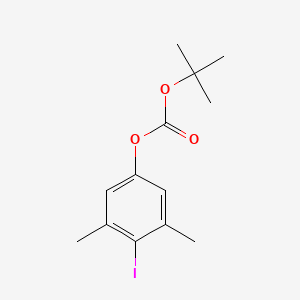

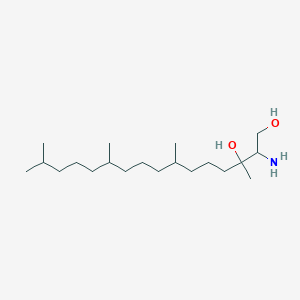
![7-Oxo-7lambda~5~-benzo[a]acridine](/img/structure/B14245366.png)
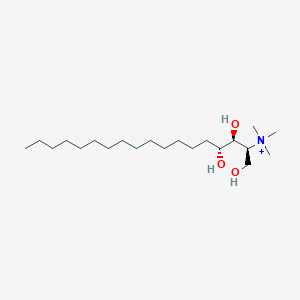

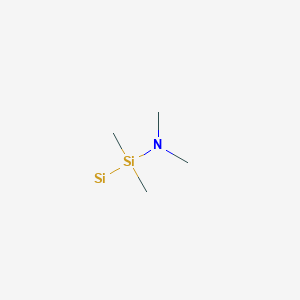
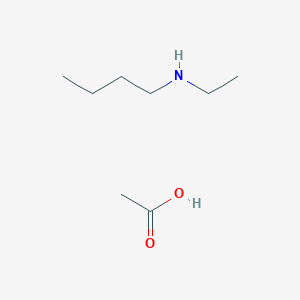
![9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole](/img/structure/B14245401.png)
